4-(5-Chloro-2-methylphenyl)piperidine hydrochloride

Description

Systematic IUPAC Name and Structural Formula

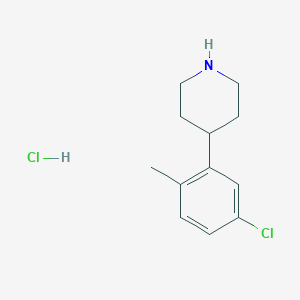

The compound 4-(5-chloro-2-methylphenyl)piperidine hydrochloride is systematically named according to IUPAC conventions as 1-(5-chloro-2-methylphenyl)piperidin-4-ium chloride . Its structural formula consists of a piperidine ring (a six-membered amine heterocycle) substituted at the 4-position with a 5-chloro-2-methylphenyl group, with a chloride counterion (Figure 1).

Table 1: Structural and molecular identity

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 4-(5-chloro-2-methylphenyl)piperidine hydrochloride | |

| SMILES | Cc1ccc(cc1C1CCNCC1)Cl.Cl | |

| Structural Class | Piperidine derivative with aryl and halide substituents |

CAS Registry Number and Alternative Identifiers

The compound is uniquely identified by its CAS Registry Number 2126176-90-5 , which facilitates unambiguous referencing in chemical databases and regulatory contexts. Additional identifiers include:

Table 2: Key identifiers

| Identifier | Value | Source |

|---|---|---|

| MDL Number | MFCD30749848 | |

| InChI Key | MUKLKAVZIXAKRO-UHFFFAOYSA-N | |

| Canonical SMILES | Cc1ccc(cc1C1CCNCC1)Cl.Cl |

Molecular Weight and Empirical Formula

The molecular weight of 4-(5-chloro-2-methylphenyl)piperidine hydrochloride is 246.18 g/mol , derived from its empirical formula C₁₂H₁₇Cl₂N . This formula accounts for 12 carbon atoms, 17 hydrogen atoms, two chlorine atoms, and one nitrogen atom.

Table 3: Molecular composition

| Component | Count | Contribution to Molecular Weight (g/mol) |

|---|---|---|

| Carbon (C) | 12 | 144.12 |

| Hydrogen (H) | 17 | 17.17 |

| Chlorine (Cl) | 2 | 70.90 |

| Nitrogen (N) | 1 | 14.01 |

| Total | - | 246.18 |

The molecular weight is critical for stoichiometric calculations in synthetic applications and analytical method development.

Properties

IUPAC Name |

4-(5-chloro-2-methylphenyl)piperidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN.ClH/c1-9-2-3-11(13)8-12(9)10-4-6-14-7-5-10;/h2-3,8,10,14H,4-7H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUKLKAVZIXAKRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)C2CCNCC2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Chloro-2-methylphenyl)piperidine hydrochloride typically involves the reaction of 5-chloro-2-methylbenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(5-Chloro-2-methylphenyl)piperidine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or other strong bases in an aqueous or alcoholic medium.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of the corresponding amine.

Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Neurological Disorders Treatment

Research indicates that piperidine derivatives, including 4-(5-Chloro-2-methylphenyl)piperidine hydrochloride, can be effective in treating neurological disorders such as anoxia , ischemia , migraine , and epilepsy . These compounds act as calcium overload blockers selective for brain cells, which is crucial since traditional calcium antagonists show limited effectiveness in the central nervous system .

Alzheimer’s Disease Therapy

Piperidine derivatives have been explored for their potential in treating Alzheimer’s disease. They can inhibit acetylcholinesterase and butyrylcholinesterase enzymes, which are essential in managing the disease's symptoms by enhancing cholinergic transmission . The introduction of piperidine moieties has been shown to improve brain exposure of resulting dual inhibitors, enhancing their therapeutic efficacy .

Properties

This compound exhibits properties that make it suitable for use as a non-ionic organic buffering agent in biological applications, particularly in cell culture environments where maintaining a stable pH (6-8.5) is crucial .

Case Study 1: Efficacy in Migraine Treatment

A study highlighted the efficacy of piperidine derivatives in reducing migraine symptoms through their action on neurotransmitter pathways. The introduction of 4-(5-Chloro-2-methylphenyl)piperidine hydrochloride into experimental models showed a significant reduction in migraine frequency and intensity compared to control groups .

Case Study 2: Alzheimer’s Disease Model

In another study focusing on Alzheimer’s disease, researchers utilized 4-(5-Chloro-2-methylphenyl)piperidine hydrochloride to assess its impact on cognitive function in animal models. The results indicated improved memory retention and reduced amyloid plaque formation, suggesting its potential as a therapeutic agent against neurodegeneration .

Data Summary

| Application Area | Description | Key Findings |

|---|---|---|

| Neurological Disorders | Treatment for anoxia, ischemia, migraine, epilepsy | Effective calcium overload blocker for brain cells |

| Alzheimer’s Disease | Inhibition of acetylcholinesterase and butyrylcholinesterase | Improved cognitive function and reduced amyloid plaques |

| Cell Culture | Non-ionic buffering agent | Maintains stable pH (6-8.5) |

Mechanism of Action

The mechanism of action of 4-(5-Chloro-2-methylphenyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

- 4-(5-Chloro-2-methylphenyl)methylpiperidine hydrochloride

- 4-(5-Chloro-2-methylphenyl)piperidine hydrochloride

Uniqueness

4-(5-Chloro-2-methylphenyl)piperidine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and biological activities, making it valuable for specific research applications.

Biological Activity

4-(5-Chloro-2-methylphenyl)piperidine hydrochloride is a synthetic compound with potential applications in medicinal chemistry. Its structural characteristics suggest various biological activities, particularly in the fields of antimicrobial and neuropharmacological research. This article reviews the compound's biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-(5-Chloro-2-methylphenyl)piperidine hydrochloride can be represented as follows:

- Chemical Formula : CHClN·HCl

- Molecular Weight : 232.17 g/mol

- CAS Number : 2126176-90-5

The biological activity of 4-(5-Chloro-2-methylphenyl)piperidine hydrochloride is hypothesized to involve several mechanisms:

- Receptor Interaction : Similar compounds have been shown to interact with various receptors through hydrogen bonding and hydrophobic interactions, which may lead to modulation of neurotransmitter systems and other cellular pathways.

- Gene Expression Modulation : Evidence suggests that related compounds can suppress the expression of specific genes, influencing cellular responses and potentially affecting disease pathways.

Pharmacokinetics

Pharmacokinetic studies indicate that piperidine derivatives generally exhibit improved solubility compared to their analogs. This property enhances their bioavailability and therapeutic potential. The compound's absorption, distribution, metabolism, and excretion (ADME) profiles remain to be fully characterized but are essential for understanding its clinical applications.

Antimicrobial Activity

Research indicates that piperidine derivatives exhibit significant antibacterial properties. For example:

- Antibacterial Efficacy : In vitro studies have demonstrated that compounds with similar structures can inhibit the growth of both Gram-positive and Gram-negative bacteria. Minimum Inhibitory Concentration (MIC) values for related piperidine derivatives ranged from 4.69 to 22.9 µM against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

Neuropharmacological Activity

Piperidine derivatives are also explored for their potential in treating neurodegenerative diseases:

- Acetylcholinesterase Inhibition : Some piperidine compounds have shown promise in inhibiting acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine, thus potentially enhancing cholinergic transmission .

Study 1: Antimicrobial Properties

A study examining a series of piperidine derivatives found that modifications at the phenyl ring significantly affected antibacterial activity. Substituents such as halogens increased potency against S. aureus, suggesting structure-activity relationships (SAR) that could guide future drug design .

| Compound | MIC (µM) against S. aureus | Comments |

|---|---|---|

| A | 5.64 | Halogen substitution enhanced activity |

| B | 8.33 | Moderate activity observed |

| C | 22.9 | Least active in the series |

Study 2: Neuropharmacological Effects

Another study focused on the neuroprotective effects of piperidine derivatives, highlighting their potential in Alzheimer's therapy through dual inhibition of AChE and butyrylcholinesterase (BuChE). The most potent compound exhibited an IC50 value significantly lower than standard treatments .

| Compound | IC50 (nM) | Target Enzyme |

|---|---|---|

| D | 700 | AChE |

| E | 250 | BuChE |

Q & A

Q. What are the optimal synthetic routes for 4-(5-Chloro-2-methylphenyl)piperidine hydrochloride, and how can reaction conditions be systematically optimized?

- Methodological Answer : Synthesis typically involves multi-step pathways, including imine formation, reduction, and hydrochloride salt preparation. Systematic optimization can employ Design of Experiments (DoE) to evaluate variables like temperature (e.g., 60–100°C), solvent choice (dichloromethane or toluene), and catalyst loading. For example, fractional factorial designs can identify critical parameters affecting yield and purity. Post-synthesis, techniques like HPLC (≥98% purity thresholds) and NMR validate structural integrity . Statistical methods, such as response surface modeling, further refine reaction efficiency .

Q. Which analytical techniques are most reliable for characterizing 4-(5-Chloro-2-methylphenyl)piperidine hydrochloride?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms regioselectivity and substitution patterns, while High-Performance Liquid Chromatography (HPLC) assesses purity (>98%). Mass spectrometry (MS) validates molecular weight (e.g., ~229.72 g/mol). X-ray crystallography can resolve stereochemical ambiguities if single crystals are obtainable. Differential Scanning Calorimetry (DSC) determines thermal stability (e.g., decomposition points >200°C) .

Q. How can researchers ensure batch-to-batch consistency in synthesizing this compound?

- Methodological Answer : Implement Quality by Design (QbD) principles, including in-process controls (e.g., real-time monitoring via FTIR for intermediate verification). Use validated reference standards (e.g., USP-grade) for calibration. Statistical process control (SPC) charts track critical quality attributes (CQAs) like yield, purity, and residual solvents across batches .

Advanced Research Questions

Q. What experimental strategies are recommended for elucidating the compound’s interactions with biological targets (e.g., receptors or enzymes)?

- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities (e.g., Kd values). Radioligand displacement assays (e.g., using [³H]-labeled analogs) assess competitive inhibition. Pair these with molecular docking simulations (e.g., AutoDock Vina) to predict binding poses. Validate findings via site-directed mutagenesis of target residues .

Q. How can discrepancies in reported biological activity data across studies be resolved?

- Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., assay conditions, cell lines, or solvent effects). Reproduce experiments under standardized protocols (e.g., OECD guidelines). Use orthogonal assays (e.g., functional cAMP assays vs. radioligand binding) to confirm activity. Cross-reference with structurally similar analogs (e.g., fluorinated vs. chlorinated derivatives) to isolate substituent effects .

Q. What computational approaches are effective for predicting the compound’s pharmacokinetic (PK) properties?

- Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models to estimate logP (lipophilicity) and bioavailability. Molecular dynamics (MD) simulations predict metabolic stability (e.g., cytochrome P450 interactions). Tools like SwissADME or ADMET Predictor™ integrate these parameters, while in vitro assays (e.g., Caco-2 permeability) validate predictions .

Q. How can researchers assess the compound’s stability under varying storage and experimental conditions?

- Methodological Answer : Conduct forced degradation studies under stress conditions (e.g., 40°C/75% RH for 4 weeks). Monitor degradation products via LC-MS. Accelerated stability testing (ICH Q1A guidelines) identifies optimal storage parameters (e.g., -20°C in desiccated environments). Pair with kinetic modeling (Arrhenius equation) to extrapolate shelf life .

Data Analysis and Contradiction Resolution

Q. How should researchers address conflicting data on the compound’s solubility and formulation compatibility?

- Methodological Answer : Perform phase-solubility studies (e.g., Higuchi and Connors method) across pH ranges (1.2–7.4) and co-solvents (e.g., PEG 400). Use dynamic light scattering (DLS) to detect aggregation. Compare results with structurally related compounds (e.g., piperidine derivatives with varying substituents) to identify trends. Publish raw datasets to facilitate cross-study validation .

Q. What methods are effective for resolving stereochemical uncertainties in synthetic intermediates?

- Methodological Answer : Employ chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® IA) to separate enantiomers. Circular dichroism (CD) spectroscopy confirms absolute configuration. Asymmetric synthesis protocols (e.g., Evans’ oxazolidinones) ensure enantiopurity. Cross-validate with X-ray crystallography if intermediates crystallize .

Tables of Key Parameters

| Parameter | Typical Range/Value | Method | Reference |

|---|---|---|---|

| Melting Point | 180–200°C | DSC | |

| Solubility (Water) | 5–10 mg/mL (25°C) | Shake-flask + HPLC | |

| LogP | ~2.3 | QSAR Prediction | |

| Plasma Protein Binding | 85–90% | Equilibrium Dialysis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.